

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-hydroxynicotinaldehyde

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Compound of Interest

Compound Name:	5-Bromo-4-hydroxynicotinaldehyde
Cat. No.:	B2963512

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Abstract

5-Bromo-4-hydroxynicotinaldehyde is a key heterocyclic building block in medicinal chemistry, offering a unique substitution pattern for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic pathways to this valuable compound. Two primary strategies are explored: the hydrolysis of a 4-chloro precursor and the direct bromination of a 4-hydroxy intermediate. This document furnishes detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods to empower researchers in their synthetic endeavors.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, present in a multitude of approved pharmaceuticals. The targeted functionalization of this ring system allows for the fine-tuning of physicochemical and pharmacological properties. **5-Bromo-4-hydroxynicotinaldehyde**, with its strategically placed bromo, hydroxyl, and aldehyde functionalities, presents a versatile platform for generating diverse molecular libraries through subsequent chemical modifications. The aldehyde group serves as a handle for reductive amination, Wittig reactions, and condensations, while the bromo substituent is amenable to various cross-coupling reactions, and the hydroxyl group can be derivatized to modulate

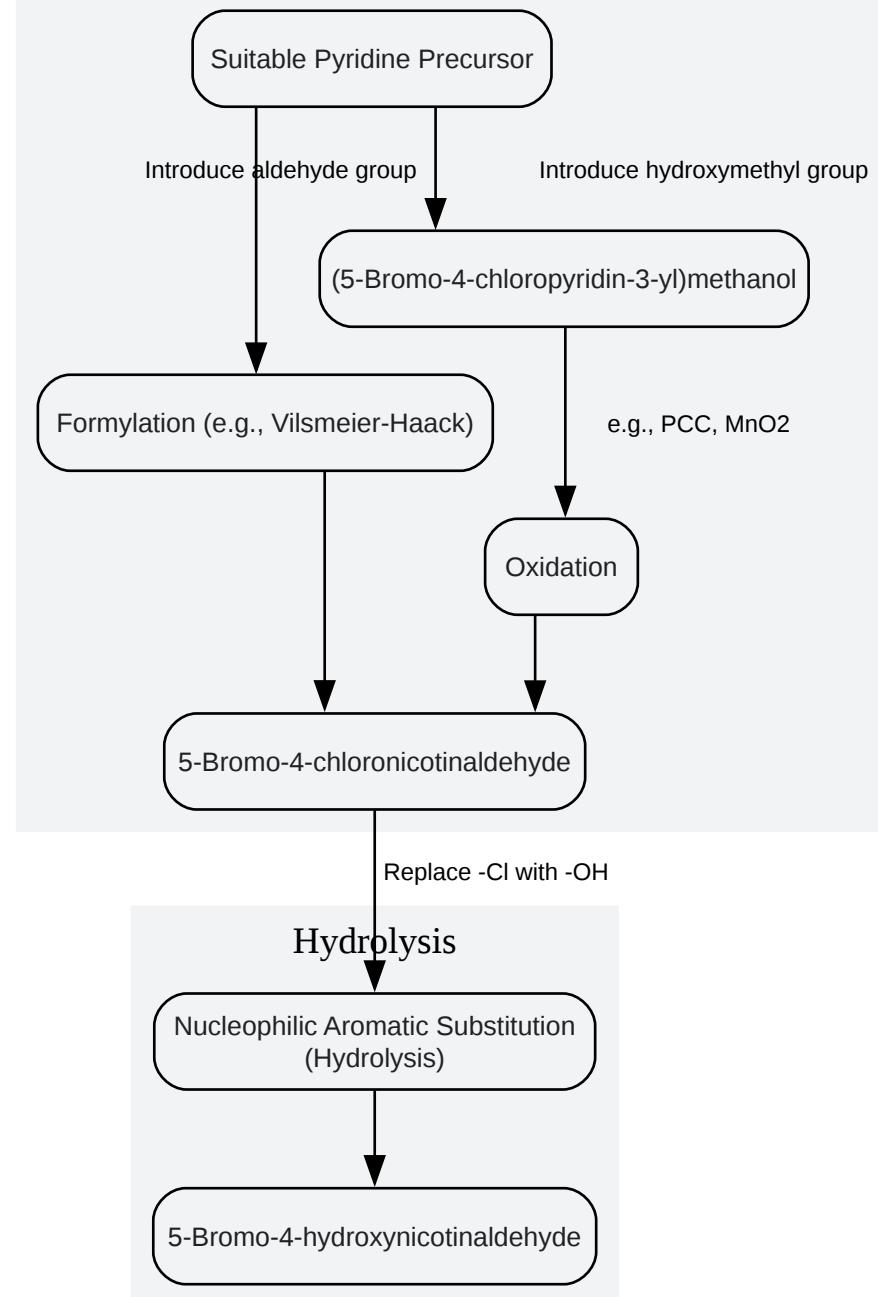
solubility and hydrogen bonding capacity. This guide aims to provide a detailed technical overview of the synthetic routes to this important intermediate.

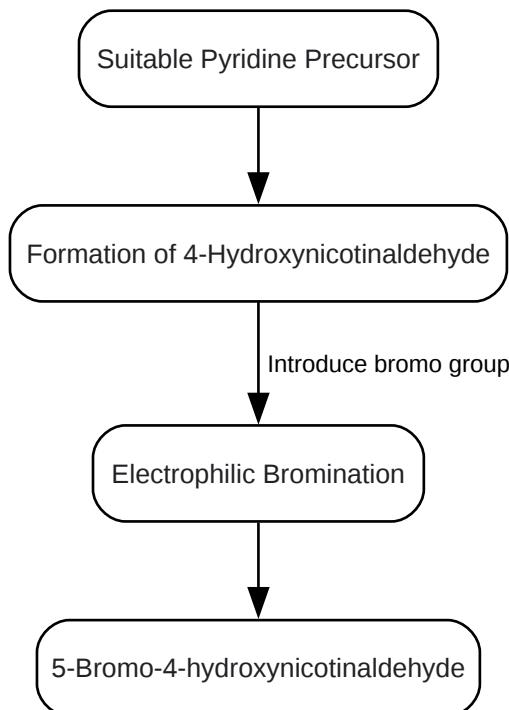
Pathway 1: Synthesis via Hydrolysis of a 4-Chloro Precursor

This is arguably the most common and reliable approach, leveraging the commercial availability of precursors and the well-established principles of nucleophilic aromatic substitution on electron-deficient pyridine rings. The general strategy involves the synthesis of 5-Bromo-4-chloronicotinaldehyde, followed by the hydrolysis of the 4-chloro group.

Logical Workflow for Pathway 1

Synthesis of 5-Bromo-4-chloronicotinaldehyde





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